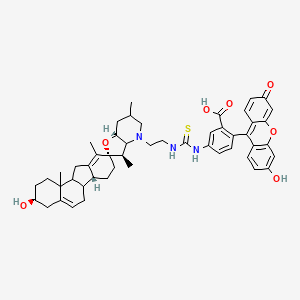
N-(5-Fluoresceinyl)-N'-(2-cyclopamineethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Fluoresceinyl)-N’-(2-cyclopamineethyl)thiourea is a synthetic compound that combines the properties of fluorescein, a widely used fluorescent dye, and cyclopamine, a steroidal alkaloid known for its role as a hedgehog signaling pathway inhibitor. This compound is of interest in various scientific research fields due to its unique combination of fluorescence and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoresceinyl)-N’-(2-cyclopamineethyl)thiourea typically involves the following steps:
Synthesis of 5-Fluoresceinyl Isothiocyanate: This intermediate can be prepared by reacting fluorescein with thiophosgene under controlled conditions.
Synthesis of 2-Cyclopamineethylamine: Cyclopamine can be modified to introduce an ethylamine group through a series of organic reactions.
Coupling Reaction: The final step involves the reaction of 5-Fluoresceinyl isothiocyanate with 2-cyclopamineethylamine to form the desired thiourea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Fluoresceinyl)-N’-(2-cyclopamineethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced under specific conditions to modify the thiourea group.
Substitution: The fluorescein moiety can participate in substitution reactions, altering its fluorescent properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce new functional groups to the fluorescein moiety.
Applications De Recherche Scientifique
N-(5-Fluoresceinyl)-N’-(2-cyclopamineethyl)thiourea has several scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in cell imaging studies due to its fluorescent properties.
Medicine: Investigated for its potential as a therapeutic agent targeting the hedgehog signaling pathway.
Industry: Utilized in the development of fluorescent dyes and markers for various applications.
Mécanisme D'action
The mechanism of action of N-(5-Fluoresceinyl)-N’-(2-cyclopamineethyl)thiourea involves its interaction with molecular targets such as the hedgehog signaling pathway. The cyclopamine moiety inhibits the pathway by binding to the Smoothened receptor, while the fluorescein moiety allows for visualization and tracking in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-Fluoresceinyl)-N’-(2-aminomethyl)thiourea: Similar in structure but lacks the cyclopamine moiety.
N-(5-Fluoresceinyl)-N’-(2-cyclopamineethyl)urea: Similar but contains a urea group instead of thiourea.
Uniqueness
N-(5-Fluoresceinyl)-N’-(2-cyclopamineethyl)thiourea is unique due to its combination of fluorescent and biological properties, making it a valuable tool in both imaging and therapeutic applications.
Propriétés
Formule moléculaire |
C50H57N3O7S |
|---|---|
Poids moléculaire |
844.1 g/mol |
Nom IUPAC |
5-[2-[(3S,3'R,6bR,7'aR,9S)-3-hydroxy-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C50H57N3O7S/c1-26-19-44-46(28(3)50(60-44)16-14-34-35-9-5-29-20-33(56)13-15-49(29,4)41(35)24-39(34)27(50)2)53(25-26)18-17-51-48(61)52-30-6-10-36(40(21-30)47(57)58)45-37-11-7-31(54)22-42(37)59-43-23-32(55)8-12-38(43)45/h5-8,10-12,21-23,26,28,33-35,41,44,46,54,56H,9,13-20,24-25H2,1-4H3,(H,57,58)(H2,51,52,61)/t26?,28-,33+,34-,35?,41?,44-,46?,49?,50-/m1/s1 |
Clé InChI |
GQPGVGJBUKEEDT-ZGAOKNQFSA-N |
SMILES isomérique |
C[C@@H]1C2[C@@H](CC(CN2CCNC(=S)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)C)O[C@@]17CC[C@@H]8C9CC=C1C[C@H](CCC1(C9CC8=C7C)C)O |
SMILES canonique |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)N(C1)CCNC(=S)NC7=CC(=C(C=C7)C8=C9C=CC(=O)C=C9OC1=C8C=CC(=C1)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


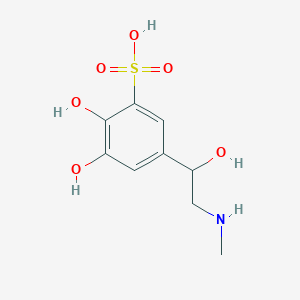
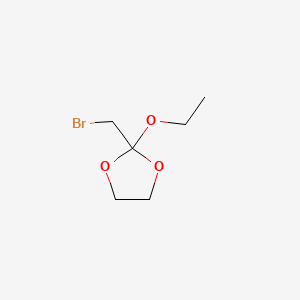
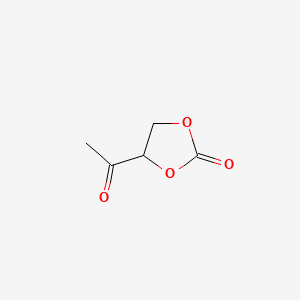
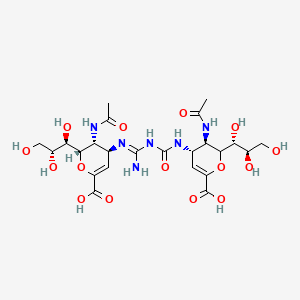
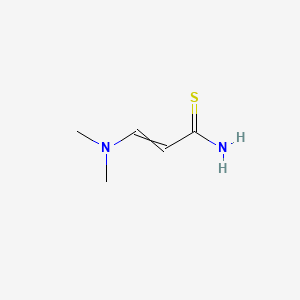
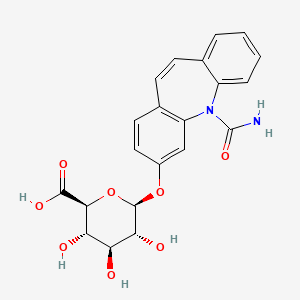
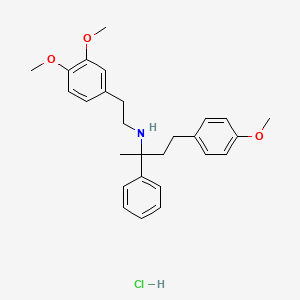
![(5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoic Acid Sodium Salt](/img/structure/B13838960.png)
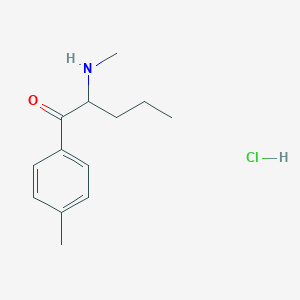
![Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc](/img/structure/B13838972.png)
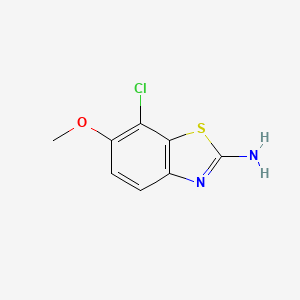
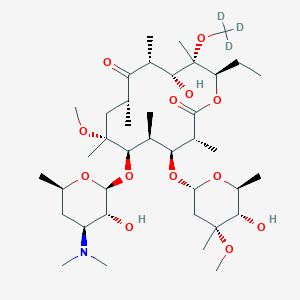
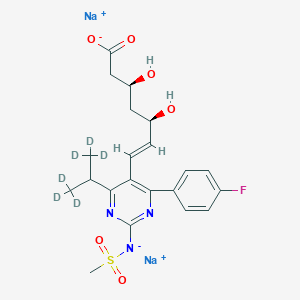
![(3-Tert-butylphenyl)-[2-[2-(3-propan-2-ylphenyl)phosphanylphenyl]phenyl]phosphane](/img/structure/B13839002.png)
